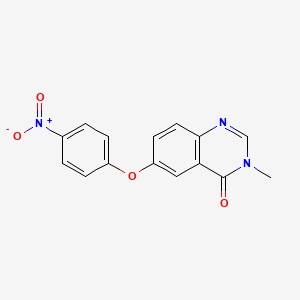
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 3-methyl group and a 4-nitrophenoxy substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.
Introduction of the 3-Methyl Group: This step may involve alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 4-Nitrophenoxy Group: This can be accomplished through nucleophilic aromatic substitution reactions, where a nitrophenol derivative reacts with the quinazolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction of Nitro Group: 3-Methyl-6-(4-aminophenoxy)quinazolin-4(3H)-one.
Reduction of Quinazolinone Core: 3-Methyl-6-(4-nitrophenoxy)dihydroquinazolin-4(3H)-one.
Substitution Reactions: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the nitrophenoxy group may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylquinazolin-4(3H)-one: Lacks the nitrophenoxy group, which may result in different biological activities.
6-(4-Nitrophenoxy)quinazolin-4(3H)-one: Lacks the 3-methyl group, which may affect its chemical reactivity and biological properties.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of various substituents.
Uniqueness
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one is unique due to the presence of both the 3-methyl and 4-nitrophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H11N3O4 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
3-methyl-6-(4-nitrophenoxy)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4/c1-17-9-16-14-7-6-12(8-13(14)15(17)19)22-11-4-2-10(3-5-11)18(20)21/h2-9H,1H3 |
InChI Key |
KSDDWLSVBZNWSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)
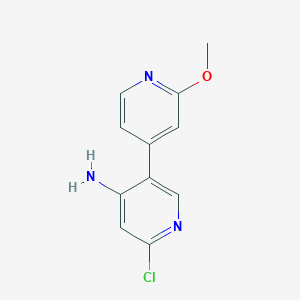
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)

![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)
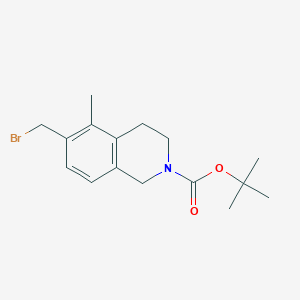
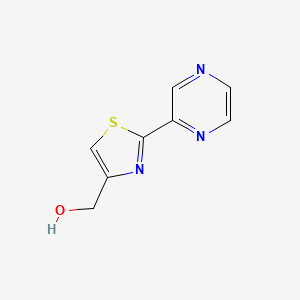

![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)
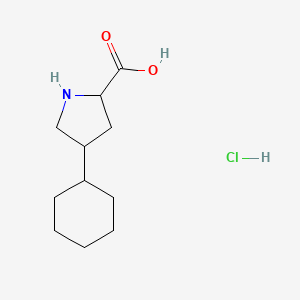
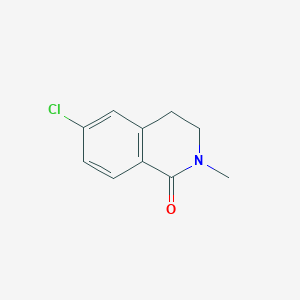

![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
